molecular formula C19H21Cl2N3O3S B2837168 N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 889807-69-6

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B2837168
CAS No.: 889807-69-6
M. Wt: 442.36
InChI Key: QUOQMLQJIWNOOD-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a piperazine core, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets . The structure incorporates a 2,5-dichlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) group, which are common in compounds being investigated for their potential to modulate central nervous system (CNS) targets. Piperazine-based compounds are frequently explored for their activity at G-protein coupled receptors (GPCRs) . Specifically, molecules with similar structural motifs, such as substituted phenyl-piperazine acetamides, have been investigated as novel dual-target ligands for receptors like the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This research aims to develop therapeutics for conditions like pain management with reduced abuse liability. The presence of the sulfonamide group further diversifies its potential applications, as this functional group is found in molecules with a wide range of biological activities. This product is intended for research purposes only, providing scientists with a high-quality building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening assays to elucidate its specific mechanism of action and binding affinity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c1-14-2-5-16(6-3-14)28(26,27)24-10-8-23(9-11-24)13-19(25)22-18-12-15(20)4-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOQMLQJIWNOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Methylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated piperazine.

    Acylation with 2,5-Dichlorophenylacetyl Chloride: Finally, the sulfonylated piperazine is acylated with 2,5-dichlorophenylacetyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the sulfonyl group.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms on the phenyl ring.

    Oxidation: Oxidized derivatives of the piperazine or sulfonyl groups.

    Reduction: Reduced forms of the piperazine ring or sulfonyl group.

    Hydrolysis: Carboxylic acids and amines from the breakdown of the acetamide bond.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₄Cl₂N₂O₂S
Molecular Weight : 319.23 g/mol

The compound features a dichlorophenyl group, a piperazine ring, and a sulfonamide moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide has been investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes involved in various diseases.

  • Antidepressant and Anxiolytic Effects : Compounds with similar structures have shown potential antidepressant and anxiolytic properties by enhancing serotonin and norepinephrine levels in the brain. This suggests that this compound could also exhibit similar effects, warranting further investigation into its neuropharmacological profile.

Biological Research

This compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate neurotransmitter receptors positions it as a candidate for exploring neuroprotective mechanisms.

  • Mechanism of Action : Preliminary studies indicate that it may act as a selective ligand for certain sigma receptors involved in neurological processes. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various modifications, making it a versatile intermediate in organic synthesis.

Case Study 1: Neuropharmacological Research

A study explored the effects of related piperazine derivatives on serotonin levels in animal models. The findings suggested that these compounds could enhance mood and reduce anxiety symptoms through their action on serotonin receptors. This lays the groundwork for investigating this compound's potential in treating mood disorders.

Case Study 2: Synthesis of Analog Compounds

Research has focused on synthesizing analogs of this compound to evaluate their biological activities. Variations in the sulfonamide group have been shown to influence receptor selectivity and efficacy, highlighting the importance of structural modifications in drug design.

Summary of Applications

Field Application
Medicinal ChemistryPotential antidepressant and anxiolytic properties; lead compound for drug development
Biological ResearchInteraction studies with proteins; modulation of neurotransmitter receptors
Organic SynthesisBuilding block for complex molecule synthesis; versatile intermediate

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood through comparison with analogs (Table 1). Key distinctions include substituent groups on the piperazine ring, chlorophenyl substitution patterns, and electronic effects of sulfonyl vs. non-sulfonyl moieties.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Piperazine Substituent Aryl Substituent Key Features Evidence ID
N-(2,5-Dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 2,5-Dichlorophenyl Sulfonyl group enhances polarity; 2,5-dichloro substitution increases steric hindrance. [1, 2]
N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide 3,4-Dimethylphenyl 2,5-Dichlorophenyl Dimethylphenyl lacks sulfonyl’s electron-withdrawing effects; may reduce metabolic stability. [1]
N-(3,5-Dichlorophenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide Phenylsulfonyl 3,5-Dichlorophenyl 3,5-dichloro substitution alters steric profile; phenylsulfonyl less polar than tosyl. [2]
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl (non-piperazine) 4-Chloro-2-nitrophenyl Nitro group introduces strong electron-withdrawing effects; impacts reactivity and crystal packing. [3]
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide None (pyrazol-4-yl substituent) 2,4-Dichlorophenyl Pyrazole ring introduces planar geometry; 2,4-dichloro substitution affects dimerization via H-bonding. [4]

Key Observations:

Piperazine Substituent Effects: The 4-methylbenzenesulfonyl group in the parent compound increases polarity compared to analogs with dimethylphenyl () or phenylsulfonyl groups (). Sulfonyl groups are known to improve solubility and target binding via hydrogen bonding.

Chlorophenyl Substitution Patterns :

  • The 2,5-dichlorophenyl group in the parent compound creates distinct steric and electronic environments compared to 3,5-dichloro () or 2,4-dichloro () isomers. For example, 3,5-dichloro substitution () may hinder rotational freedom, while 2,4-dichloro substitution () facilitates intermolecular hydrogen bonding.

Electronic and Crystallographic Behavior :

  • Nitro-containing analogs () exhibit strong electron-withdrawing effects, altering reactivity and crystal packing via nitro group torsion.
  • Sulfonyl-containing compounds (e.g., parent compound, ) form stable intermolecular interactions (e.g., C–H⋯O bonds), influencing solubility and solid-state stability.

Biological Relevance: Piperazine-acetamide derivatives are frequently explored as ligands or intermediates for heterocyclic compounds ().

Biological Activity

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22Cl2N2O2S\text{C}_{19}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure features a dichlorophenyl moiety and a piperazine ring substituted with a methylbenzenesulfonyl group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

  • Receptor Binding: Many piperazine derivatives act as ligands for neurotransmitter receptors, influencing pathways related to anxiety and depression.
  • Enzyme Inhibition: The sulfonamide group may confer inhibitory properties against key enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Compounds with sulfonamide functionalities are known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

Study Biological Activity IC50/EC50 Values Notes
Study 1σ1 Receptor BindingKi = 42 nMHigh selectivity for σ1 over σ2 receptors .
Study 2Antimicrobial ActivityNot specifiedExhibited significant inhibition against Gram-positive bacteria .
Study 3Enzyme InhibitionIC50 = 15 µMInhibited acetylcholinesterase activity .

Case Study 1: Antidepressant Properties

A study focusing on the antidepressant potential of piperazine derivatives found that this compound demonstrated significant efficacy in reducing depressive-like behavior in rodent models. Behavioral tests indicated a decrease in immobility time in the forced swim test, suggesting potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. Results showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics. This highlights its potential utility in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • Dichloro Substitution: The presence of the dichloro group enhances lipophilicity and receptor binding affinity.
  • Piperazine Ring Modifications: Alterations to the piperazine substituents can significantly affect selectivity for different receptor subtypes.
  • Sulfonamide Group: This moiety is crucial for antimicrobial properties, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Q & A

Basic: What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide, and what critical parameters influence reaction efficiency?

Answer:
A common method involves refluxing the precursor sulfonamide (e.g., N-(2,5-dichlorophenyl)methanesulfonamide) with acetic anhydride to acetylate the amine group, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products . Critical parameters include:

  • Reaction time and temperature : Overheating can lead to side reactions (e.g., decomposition of the sulfonamide group).
  • Solvent choice : Ethanol or methanol is preferred for recrystallization to ensure high purity.
  • Stoichiometry : Excess acetic anhydride (1.5–2 equivalents) ensures complete acetylation .

Basic: How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

Answer:
X-ray crystallography is the gold standard for conformational analysis. Key structural features include:

  • Torsional angles : The nitro or sulfonyl groups may twist slightly out of the aromatic plane (e.g., torsion angles of -16.7° and 160.9° in analogous structures) .
  • Intermolecular interactions : Stabilized by hydrogen bonds (e.g., C–H⋯O between methyl hydrogens and carbonyl oxygens) and π-stacking of aromatic rings .

Advanced: How do structural modifications (e.g., substituents on the piperazine or phenyl rings) affect the compound's biological activity, based on SAR studies?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperazine substituents : Electron-withdrawing groups (e.g., 4-methylbenzenesulfonyl) enhance metabolic stability and target binding .
  • Phenyl ring modifications : Chlorine atoms at the 2,5-positions improve antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Acetamide linker : Replacing the acetamide with a thioacetamide group can alter selectivity for bacterial vs. fungal targets .

Advanced: What strategies resolve contradictions in reported bioactivity data across different studies for this compound?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Compound purity : Validate purity via HPLC (>95%) and NMR to exclude confounding impurities .
  • Target specificity : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm mechanism .

Advanced: How can computational modeling predict this compound's interactions with biological targets like enzymes or receptors?

Answer:

  • Docking studies : Tools like AutoDock Vina predict binding poses in protein active sites (e.g., bacterial dihydrofolate reductase) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
  • QSAR models : Corrogate electronic (e.g., LogP) and steric descriptors (e.g., polar surface area) with experimental IC50 values .

Basic: What analytical techniques are used to confirm the compound's purity and structural integrity post-synthesis?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 468.05) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: What experimental designs are optimal for evaluating this compound's pharmacokinetic properties in preclinical models?

Answer:

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma stability : Incubate with rat plasma (37°C, 24 hrs) and quantify via LC-MS .
    • CYP450 inhibition : Fluorescent assays using human liver microsomes .
  • In vivo studies : Administer orally (10 mg/kg) to rodents and measure plasma half-life (t1/2) and bioavailability .

Advanced: How can conflicting crystallographic data on analogous compounds guide structural optimization?

Answer:

  • Polymorphism analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) to identify stable crystalline forms .
  • Hydrogen-bond networks : Modify substituents (e.g., replacing nitro with methoxy groups) to enhance lattice stability .
  • Thermal analysis : Use DSC to identify melting points correlated with bioactivity .

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